5-Azidouridine-5'-triphosphate
Overview
Description
5-Azidouridine-5’-triphosphate is a modified nucleoside triphosphate that features an azido group at the 5-position of the uridine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azidouridine-5’-triphosphate typically involves the introduction of an azido group to the uridine base. One common method includes the reaction of uridine with azidotrimethylsilane in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the azido group .
Industrial Production Methods
Industrial production of 5-Azidouridine-5’-triphosphate may involve large-scale synthesis using automated synthesizers. These systems can precisely control reaction conditions, such as temperature and pH, to optimize yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-Azidouridine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazole derivatives through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine.
Common Reagents and Conditions
Nucleophilic Substitution: Cyclooctynes are commonly used in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with 5-Azidouridine-5’-triphosphate.
Reduction: Triphenylphosphine in the presence of water is used to reduce the azido group to an amine.
Major Products
Triazole Derivatives: Formed through click chemistry reactions.
Aminouridine Triphosphate: Formed through reduction of the azido group.
Scientific Research Applications
5-Azidouridine-5’-triphosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Azidouridine-5’-triphosphate involves its incorporation into RNA during transcription. The azido group can then be used as a chemical handle for further modifications, such as cross-linking with proteins or other nucleic acids. This allows researchers to study RNA interactions and functions in greater detail .
Comparison with Similar Compounds
Similar Compounds
5-Azidomethyl-2’-deoxyuridine: Another azido-modified nucleoside used in similar applications.
8-Azidoadenosine Triphosphate: Used in click chemistry and fluorescent imaging.
Uniqueness
5-Azidouridine-5’-triphosphate is unique due to its specific incorporation into RNA and its versatility in chemical modifications. Its azido group provides a reactive site for various chemical reactions, making it a valuable tool in molecular biology and biochemistry .
Properties
IUPAC Name |
[[(2R,3S,4R,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O15P3/c10-13-12-3-1-14(9(18)11-7(3)17)8-6(16)5(15)4(27-8)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,4-6,8,15-16H,2H2,(H,22,23)(H,24,25)(H,11,17,18)(H2,19,20,21)/t4-,5-,6-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVGSULTDVJPTN-UNGCPHIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O15P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147167 | |
Record name | 5-Azidouridine-5'-triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105518-68-1 | |
Record name | 5-Azidouridine-5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105518681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Azidouridine-5'-triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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